2-(3-(Methylthio)benzamido)thiophene-3-carboxamide
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Overview
Description
2-(3-(Methylthio)benzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical and biological properties to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(3-(Methylthio)benzamido)thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale application of these synthetic routes under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Methylthio)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed: The major products formed depend on the specific reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
2-(3-(Methylthio)benzamido)thiophene-3-carboxamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs).
Materials Synthesis: It is utilized in the synthesis of advanced materials with unique properties, such as corrosion inhibitors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(3-(Methylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness: 2-(3-(Methylthio)benzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio and benzamido groups contribute to its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAXQXWHGPJTFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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